molecular formula C12H14ClNO B1424909 2-chloro-N-(1-phenylcyclobutyl)acetamide CAS No. 1308650-24-9

2-chloro-N-(1-phenylcyclobutyl)acetamide

Cat. No. B1424909
M. Wt: 223.7 g/mol
InChI Key: SGBHZXYUBGEFEJ-UHFFFAOYSA-N
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Description

2-chloro-N-(1-phenylcyclobutyl)acetamide, also known as CPAA, is a derivative of cyclobutanecarboxylic acid1. It is a biochemical used for proteomics research2. The molecular formula is C12H14ClNO and the molecular weight is 223.7 g/mol1.



Synthesis Analysis

Unfortunately, the specific synthesis process for 2-chloro-N-(1-phenylcyclobutyl)acetamide is not available in the search results. However, it is known that it is a derivative of cyclobutanecarboxylic acid1.



Molecular Structure Analysis

The molecular formula of 2-chloro-N-(1-phenylcyclobutyl)acetamide is C12H14ClNO1. The molecular weight is 223.7 g/mol1. Further details about the molecular structure are not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving 2-chloro-N-(1-phenylcyclobutyl)acetamide are not available in the search results.



Physical And Chemical Properties Analysis

The molecular formula of 2-chloro-N-(1-phenylcyclobutyl)acetamide is C12H14ClNO and the molecular weight is 223.7 g/mol1. Additional physical and chemical properties are not available in the search results.


Scientific Research Applications

Metabolic Pathway Studies Research has shown that similar chloroacetamide herbicides, like acetochlor and butachlor, are metabolized in liver microsomes, producing intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). These studies provide insights into the metabolic pathways of these herbicides and their potential toxicological impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystallography and Molecular Structures Crystallography studies have been conducted on compounds like N-(5-chloro-2-hydroxy-phenyl)-acetamide, exploring their molecular structures. Such studies help in understanding the molecular interactions and properties of these compounds (Chi, Wang, Jin, Da‐qi Wang, Zhao, & Tao, 2018).

Synthesis and Biological Activities Various acetamides, including chloroacetamide derivatives, have been synthesized and tested for their biological activities. For instance, quinazolinyl acetamides synthesized from chloroacetamides have shown potential analgesic and anti-inflammatory properties (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Soil Reception and Agricultural Impact Studies on the soil reception and activity of chloroacetamide herbicides like acetochlor have provided insights into their impact on agricultural practices and soil health. This research helps in understanding the environmental fate and efficacy of these compounds (Banks & Robinson, 1986).

Antimicrobial Properties Research into the antimicrobial properties of chloroacetamide derivatives has been conducted. For example, bis-heterocyclic sulfamoyl acetamides showed potential as antimicrobial agents against certain bacteria and fungi (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Safety And Hazards

The safety and hazards information for 2-chloro-N-(1-phenylcyclobutyl)acetamide is not available in the search results.


Future Directions

2-chloro-N-(1-phenylcyclobutyl)acetamide has been synthesized and studied for its potential therapeutic applications1. However, specific future directions are not available in the search results.


Relevant Papers
Unfortunately, the search results do not provide specific papers related to 2-chloro-N-(1-phenylcyclobutyl)acetamide.


Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

2-chloro-N-(1-phenylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-11(15)14-12(7-4-8-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBHZXYUBGEFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylcyclobutyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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